molecular formula C7H13NO2 B2896544 2-[Cyclobutyl(methyl)amino]acetic acid CAS No. 1497315-37-3

2-[Cyclobutyl(methyl)amino]acetic acid

Cat. No.: B2896544
CAS No.: 1497315-37-3
M. Wt: 143.186
InChI Key: XRQBSGYZQHUSIJ-UHFFFAOYSA-N
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Description

2-[Cyclobutyl(methyl)amino]acetic acid is a cyclobutyl-substituted amino acid derivative characterized by a cyclobutyl ring connected to a methylamino group, which is further attached to an acetic acid backbone.

Properties

IUPAC Name

2-[cyclobutyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(5-7(9)10)6-3-2-4-6/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQBSGYZQHUSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[Cyclobutyl(methyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[Cyclobutyl(methyl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Cyclobutyl(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl(methyl)amino group can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications Evidence ID
This compound (Target) Not provided Estimated ~185–195 Cyclobutyl, methylamino, acetic acid Pharmaceutical intermediate N/A
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid C11H19NO4 229.27 Boc-protected amino group on cyclobutyl Peptide synthesis, drug discovery
2-(3-Methylcyclobutyl)acetic acid C7H12O2 128.17 3-Methylcyclobutyl, no amino group Organic synthesis intermediate
2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid C13H13ClO2 224.68 3-Chlorophenyl on cyclobutyl Lipophilic drug intermediate
2-[Methyl(2-phenylacetyl)amino]acetic acid C11H13NO3 207.23 Phenylacetyl on methylamino group Bioactive molecule synthesis
2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride C7H14ClNO2 179.65 Aminomethyl on cyclobutyl, hydrochloride salt Water-soluble pharmaceutical intermediate

Key Differences and Implications

Substituent Effects: The Boc-protected amino group in the compound from enhances stability during synthetic reactions, making it suitable for stepwise peptide elongation . In contrast, the target compound’s methylamino group may offer simpler deprotection steps. The hydrochloride salt in ’s compound increases water solubility, advantageous for in vitro biological testing .

Molecular Weight and Reactivity: Lower molecular weight analogs (e.g., 2-(3-methylcyclobutyl)acetic acid, 128.17 g/mol ) may exhibit higher volatility or diffusion rates in organic reactions. Bulky substituents (e.g., Boc group in ) could sterically hinder nucleophilic or electrophilic reactions at the amino group.

Applications :

  • Pharmaceutical Intermediates : Compounds like those in and are explicitly used as building blocks for drug candidates, suggesting similar utility for the target compound .
  • Lipophilicity : The 3-chlorophenyl derivative () may enhance membrane permeability in drug design , whereas the hydrochloride salt () prioritizes aqueous solubility .

Biological Activity

2-[Cyclobutyl(methyl)amino]acetic acid, also known as cyclobutylmethylglycine, is a compound that has garnered attention for its unique biological properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_7H_13ClN_2O_2
  • Molar Mass : Approximately 179.64 g/mol
  • Solubility : Exists as a hydrochloride salt, enhancing its solubility in water, which is beneficial for biological applications.

The compound features a cyclobutyl group attached to a methylamino acetic acid structure, making it an amino acid derivative with distinct chemical properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act on specific molecular targets, including:

  • Amino Acid Transporters : The compound may influence the transport of amino acids across cell membranes, particularly in cancer cells, where altered amino acid metabolism is a hallmark of malignancy .
  • Enzyme Inhibition/Activation : It may serve as an inhibitor or activator for various enzymes involved in metabolic pathways, leading to significant physiological effects .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Neurotransmitter Modulation : Potential effects on neurotransmitter systems may contribute to neuroprotective or neurotherapeutic properties.
  • Antitumor Activity : Preliminary studies suggest that the compound could play a role in targeting cancer cell metabolism and growth .

In Vitro Studies

A series of in vitro studies have evaluated the effects of this compound on various cancer cell lines. These studies have focused on:

  • Cell Viability Assays : Assessed the impact on cell proliferation in human-derived cancer cells (e.g., A549 lung cancer cells).
  • Uptake Mechanisms : Investigated how the compound interacts with amino acid transporters and its subsequent uptake by tumor cells .

In Vivo Studies

In vivo models have demonstrated the potential of this compound in:

  • Tumor Imaging : The compound's analogs have shown promising imaging properties in tumor models, suggesting its utility in diagnostic applications .
  • Therapeutic Efficacy : Efficacy studies indicated that treatment with this compound could significantly reduce tumor growth rates compared to controls.

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeUnique Features
2-(Methylamino)acetic acid hydrochlorideSimple amino acid derivativeLacks cyclobutyl group; simpler structure
2-[Cyclopropyl(methyl)amino]acetic acidCyclopropyl variantSmaller ring size; different pharmacological profile
2-(Cyclohexylmethylamino)acetic acidLarger cycloalkaneLarger ring structure; potential for different interactions

The presence of both the cyclobutyl and methyl groups contributes to the unique activity profile of this compound compared to other amino acid derivatives .

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